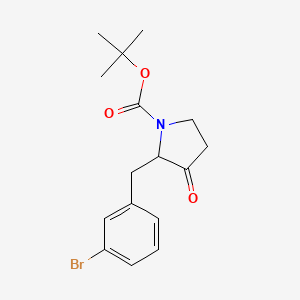
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl substituent, and a pyrrolidinone core. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and pyrrolidinone.
Protection: The pyrrolidinone is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.
Alkylation: The protected pyrrolidinone is then subjected to alkylation with 3-bromobenzyl bromide under basic conditions, typically using a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidinone ring.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents used in these reactions include sodium borohydride for reductions, nucleophiles like sodium azide for substitutions, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: Researchers use it to study the effects of structural modifications on biological activity, aiding in the design of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl group can influence the compound’s binding affinity and selectivity, while the Boc group provides stability during synthetic transformations.
Comparison with Similar Compounds
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone can be compared with similar compounds such as:
1-Boc-2-(4-bromobenzyl)-3-pyrrolidinone: This compound has a bromine atom at the para position of the benzyl group, which can affect its reactivity and biological activity.
1-Boc-2-(3-chlorobenzyl)-3-pyrrolidinone: The presence of a chlorine atom instead of bromine can lead to different chemical properties and reactivity.
1-Boc-2-(3-fluorobenzyl)-3-pyrrolidinone: The fluorine atom can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides versatility in synthetic applications and stability during chemical transformations.
Properties
Molecular Formula |
C16H20BrNO3 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
tert-butyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-8-7-14(19)13(18)10-11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
InChI Key |
NJIJPMUNIBCHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















